N',N'''-1,2-phenylenebis[N-allyl(thiourea)]
Overview
Description
N',N'''-1,2-phenylenebis[N-allyl(thiourea)] is a useful research compound. Its molecular formula is C14H18N4S2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
The exact mass of the compound N',N'''-1,2-phenylenebis[N-allyl(thiourea)] is 306.09728894 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radical Arylation
N-Allyl and N,N'-diallylthiourea, similar to other N-substituted thioureas, undergo arylation by phenyl- and p-nitrophenyldiazonium fluoroborate in the presence of CuCl2, forming S-arylisothiuronium compounds. This process, confirmed through ESR to be of a radical nature, highlights potential applications in synthesizing novel thiourea derivatives with enhanced properties or functionalities (Kopylova et al., 1983).
Hole Transport Materials
A study identified heterocyclic analogues of N,N'-perarylated phenylene-1,4-diamines and benzidines, derived from N,N-diarylsubstituted thioureas, as a new class of hole transporting materials. These materials demonstrated high thermal stability and a propensity to form stable amorphous states, suggesting their utility in OLEDs and other electronic applications (Schumann et al., 2002).
Metal Complexes
Research on thiourea derivatives, including N,N-diphenyl-N'-(4-phenyl-benzoyl)thiourea and its analogues, with metal complexes of nickel(II), copper(II), and cobalt(II), revealed their potential in forming neutral complexes with distorted tetrahedral coordination. These findings suggest applications in catalysis, materials science, and the study of metal-ligand interactions (Arslan et al., 2003).
Metallamacrocyclic Complexes
The self-assembly of metallamacrocyclic complexes with symmetrical, bipodal N',N',N''',N'''-tetraalkyl-N,N''-phenylenedicarbonylbis(thiourea) showcases the compound's role in the formation of complex structures. This self-assembly behavior indicates potential in the development of novel coordination compounds for various applications, including supramolecular chemistry and nanotechnology (Koch et al., 1999).
Anion-Binding Properties
Iridium(III) polypyridine thiourea complexes have been synthesized and characterized for their luminescent properties. The incorporation of thiourea moieties enables these complexes to act as receptors for anions, suggesting their application in sensing and environmental monitoring of anions (Lo et al., 2006).
Properties
IUPAC Name |
1-prop-2-enyl-3-[2-(prop-2-enylcarbamothioylamino)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S2/c1-3-9-15-13(19)17-11-7-5-6-8-12(11)18-14(20)16-10-4-2/h3-8H,1-2,9-10H2,(H2,15,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPJGDGKMSPTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1NC(=S)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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